8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyrazoloquinoline core structure, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of significant interest due to its potential therapeutic properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
Quinoline-based compounds have been known to exhibit a wide range of biological activities . They are often used as scaffolds in drug discovery, playing a significant role in medicinal chemistry .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit c-MET, a protein kinase, resulting in tumor growth inhibition .
Biochemical Pathways
For example, some quinoline derivatives have been reported to exhibit antimalarial activities, suggesting their involvement in pathways related to the life cycle of Plasmodium species .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Some quinoline derivatives have been reported to exhibit potent in vitro antimalarial activity and tumor growth inhibition , suggesting that they may have similar effects.
Action Environment
The synthesis and functionalization of quinoline derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated analogs .
Scientific Research Applications
8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 8-methoxyquinoline and 3-methoxyphenylquinoline share structural similarities and may exhibit similar biological activities.
Pyrazoloquinoline Derivatives: Compounds such as 3-phenyl-1H-pyrazolo[4,3-c]quinoline and its analogs are structurally related and may have comparable chemical properties.
Uniqueness
8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
8-methoxy-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-28-18-10-6-7-16(13-18)23-21-15-25-22-12-11-19(29-2)14-20(22)24(21)27(26-23)17-8-4-3-5-9-17/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHIUHRXHWIIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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